BenchChemオンラインストアへようこそ!

N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide

Lipophilicity Drug-likeness Membrane permeability

N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide (CAS 1105221-35-9) is a synthetic sulfonamide-sulfamoyl compound belonging to the N-phenyl-isobutyramide class. The molecule features a 4-fluorophenoxyethyl tail appended via a sulfamoyl (-SO₂-NH-) linker to a phenyl ring that bears an isobutyramide (-NH-CO-CH(CH₃)₂) moiety.

Molecular Formula C18H21FN2O4S
Molecular Weight 380.43
CAS No. 1105221-35-9
Cat. No. B2580501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide
CAS1105221-35-9
Molecular FormulaC18H21FN2O4S
Molecular Weight380.43
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F
InChIInChI=1S/C18H21FN2O4S/c1-13(2)18(22)21-15-5-9-17(10-6-15)26(23,24)20-11-12-25-16-7-3-14(19)4-8-16/h3-10,13,20H,11-12H2,1-2H3,(H,21,22)
InChIKeyITZJRVZPORITQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide (CAS 1105221-35-9): Procurement-Relevant Structural and Physicochemical Baseline


N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide (CAS 1105221-35-9) is a synthetic sulfonamide-sulfamoyl compound belonging to the N-phenyl-isobutyramide class [1]. The molecule features a 4-fluorophenoxyethyl tail appended via a sulfamoyl (-SO₂-NH-) linker to a phenyl ring that bears an isobutyramide (-NH-CO-CH(CH₃)₂) moiety . Its computed molecular weight is 380.4 g/mol, with an XLogP3 of 2.9, topological polar surface area (TPSA) of 92.9 Ų, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 8 rotatable bonds [1]. The compound is commercially available as a screening compound from vendors including Life Chemicals (catalog F5529-0157) [2].

Why N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide Cannot Be Interchanged with Generic Sulfamoyl-Isobutyramide Analogs


The sulfamoyl-phenyl-isobutyramide scaffold supports diverse biological activity profiles that are exquisitely sensitive to the N-substituent on the sulfamoyl nitrogen [1]. The 4-fluorophenoxyethyl side chain in CAS 1105221-35-9 distinguishes it structurally from the unsubstituted N-(4-sulfamoylphenyl)isobutyramide (CAS 114841-20-2), which bears a primary sulfonamide (-SO₂NH₂) rather than a secondary sulfamoyl (-SO₂NH-R) group . This substitution increases both lipophilicity (XLogP3 2.9 vs. approximately 1.0 for the unsubstituted analog) and conformational flexibility (8 vs. 3 rotatable bonds), altering predicted membrane permeability, protein binding, and metabolic stability [1] [2]. Furthermore, the 4-fluorophenoxy motif is a privileged pharmacophore in drug discovery, present in the pan-MMP inhibitor CP-471474 (IC50 0.7 nM against MMP-2), whereas replacement of fluorine with methyl groups — as in the analog N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide (CAS 1105235-96-8) — yields a compound with distinct electronic properties and no published biological characterization . Procuring a generic sulfamoyl-phenyl-isobutyramide without the specific 4-fluorophenoxyethyl modification would therefore constitute a different chemical entity with unvalidated biological equivalence.

Quantitative Differentiation Evidence for N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide (CAS 1105221-35-9)


Lipophilicity Advantage: XLogP3 of 2.9 vs. Unsubstituted Analog (XLogP ~1.0) Enhances Predicted Membrane Permeability

CAS 1105221-35-9 possesses a computed XLogP3 of 2.9, compared to approximately 1.0 for the unsubstituted N-(4-sulfamoylphenyl)isobutyramide (CAS 114841-20-2) [1] [2]. This approximately 1.9 log unit increase in lipophilicity, conferred by the 4-fluorophenoxyethyl substituent, places the compound within the optimal Lipinski logP range (1–3) for oral drug-likeness, whereas the simpler analog falls at the lower boundary [3]. The increased logP is predicted to enhance passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Drug-likeness Membrane permeability

Increased Conformational Flexibility: 8 Rotatable Bonds vs. 3 in the Unsubstituted Analog Enables Greater Induced-Fit Binding Potential

The target compound contains 8 rotatable bonds, versus only 3 for N-(4-sulfamoylphenyl)isobutyramide (CAS 114841-20-2) [1] [2]. The additional 5 rotatable bonds are entirely attributable to the -CH₂-CH₂-O- linker and the 4-fluorophenoxy ring in the sulfamoyl side chain. This increased flexibility allows the fluorophenoxy group to sample a wider conformational space, which can be advantageous for induced-fit binding to protein pockets with adaptable geometries, but may incur an entropic penalty upon binding if the bioactive conformation is not pre-organized [3].

Conformational flexibility Induced-fit binding Scaffold diversity

Fluorophenoxy Substituent as a Privileged Pharmacophore: Structural Parallel to the Potent MMP Inhibitor CP-471474

The 4-fluorophenoxy motif present in CAS 1105221-35-9 is a key pharmacophoric element in CP-471474 (CAS 210755-45-6), a pan-MMP inhibitor with sub-nanomolar potency against MMP-2 (IC50 = 0.7 nM) and MMP-13 (IC50 = 0.9 nM) . CP-471474 differs by having the sulfonamide attached directly to the phenyl ring bearing the 4-fluorophenoxy group (rather than via an ethylene spacer), and replaces the isobutyramide with an N-hydroxy-2-methylpropanamide zinc-binding group. The target compound retains the 4-fluorophenoxy-phenyl-sulfonamide core architecture while substituting the zinc-binding hydroxamic acid with a non-chelating isobutyramide, potentially conferring a distinct selectivity profile [1]. No MMP inhibition data are available for CAS 1105221-35-9 itself.

4-Fluorophenoxy pharmacophore MMP inhibition Structural bioisosterism

Sulfamoyl-Isobutyramide Scaffold Validated for Carbonic Anhydrase Inhibition: Class-Level Target Hypothesis

The N-(4-sulfamoylphenyl)isobutyramide core (CAS 114841-20-2) has been experimentally validated as an inhibitor of carbonic anhydrase isoforms including the tumor-associated CA IX and CA XII, as reported in Bioorg Med Chem Lett (2005) [1] [2]. The sulfamoyl (-SO₂NH₂) group serves as the zinc-binding warhead in this scaffold. CAS 1105221-35-9 modifies this core by N-alkylation of the sulfamoyl group with a 4-fluorophenoxyethyl chain, converting the primary sulfonamide to a secondary sulfamoyl. This N-substitution may alter CA isoform selectivity: literature precedent with sulfamoyl N-alkylation demonstrates that such modifications can shift selectivity away from cytosolic CA I/II toward membrane-associated tumor isoforms CA IX and XII [3]. However, direct CA inhibition data for CAS 1105221-35-9 have not been published.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Tumor-associated CA IX/XII

Commercially Available with Defined Purity from Life Chemicals Screening Library: Catalog Transparency vs. Custom Synthesis

CAS 1105221-35-9 is stocked by Life Chemicals (catalog F5529-0157) with pricing at $54.0 (1 mg), $69.0 (5 mg), $79.0 (10 mg), and $160.0 (50 mg) as of 2023 [1]. Life Chemicals specifies ≥90% purity confirmed by LCMS and/or 400 MHz ¹H NMR as their general quality standard . In contrast, the closest structural analog CAS 1105235-96-8 (dimethylphenoxy variant) shows no pricing data from major screening vendors, suggesting it may require custom synthesis . The fluorophenoxy compound also has a PubChem substance record (SID associated with Life Chemicals deposition) with a defined InChIKey (ITZJRVZPORITQF-UHFFFAOYSA-N), ensuring unambiguous structural identification [2].

Screening compound Commercial availability Purity specification

Recommended Procurement and Application Scenarios for N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide (CAS 1105221-35-9)


Fragment-Based and Phenotypic Screening Libraries Requiring Balanced Lipophilicity

With an XLogP3 of 2.9 and TPSA of 92.9 Ų, CAS 1105221-35-9 occupies a favorable drug-like chemical space consistent with Lipinski and Veber guidelines [1] [2]. The compound's 8 rotatable bonds provide conformational sampling capability suitable for fragment-based screening, while its molecular weight (380.4 g/mol) positions it between traditional fragments (<300 Da) and lead-like compounds (<500 Da). Screening groups seeking to populate under-explored regions of sulfonamide chemical space — particularly those interested in the intersection of carbonic anhydrase and MMP-related pharmacology — may prioritize this scaffold over simpler sulfamoyl-phenyl analogs that lack the fluorophenoxy extension [3].

Structure-Activity Relationship (SAR) Studies of N-Alkylated Sulfamoyl-Isobutyramides as Carbonic Anhydrase Modulators

The N-(4-sulfamoylphenyl)isobutyramide scaffold has validated activity against tumor-associated carbonic anhydrase isoforms CA IX and CA XII [1]. CAS 1105221-35-9 introduces N-alkylation with a 4-fluorophenoxyethyl chain, a modification that, based on structural biology precedents from acetazolamide-derived sulfonamide inhibitors, may shift selectivity toward membrane-associated CA isoforms over cytosolic off-targets [2]. Researchers conducting CA inhibitor SAR should compare this compound directly against the unsubstituted parent (CAS 114841-20-2) and the dimethylphenoxy analog (CAS 1105235-96-8) to quantify the contribution of fluorine substitution and linker length to isoform selectivity and potency [3].

Metalloprotease Drug Discovery: Non-Hydroxamate Probe Based on the 4-Fluorophenoxy Pharmacophore

CP-471474, a closely related compound sharing the 4-fluorophenoxy-phenyl-sulfonamide architecture, achieves sub-nanomolar MMP-2/13 inhibition through a hydroxamic acid zinc-binding group [1]. CAS 1105221-35-9 replaces this zinc-chelating moiety with a non-chelating isobutyramide, offering a tool compound to dissect the contribution of the 4-fluorophenoxy recognition element from metalloprotease catalytic site inhibition [2]. This is particularly relevant for programs seeking to avoid the poor pharmacokinetics and off-target metal chelation associated with hydroxamic acids, while retaining the target-recognition advantages of the fluorophenoxy motif [3].

Physicochemical Property Benchmarking: Fluorine Scan of Phenoxyethyl-Sulfamoyl Derivatives

CAS 1105221-35-9 (4-fluorophenoxy, MW 380.4, XLogP3 2.9), its dimethylphenoxy analog CAS 1105235-96-8 (MW 390.5), and the unsubstituted parent CAS 114841-20-2 (MW 242.3, LogP ~1.0) form a logical fluorine scan series [1] [2] [3]. The progressive increase in lipophilicity and molecular weight across this series allows systematic evaluation of how fluorine substitution and linker extension impact solubility, permeability, metabolic stability, and off-target binding. Procurement of all three compounds enables controlled physicochemical profiling studies that can inform lead optimization strategies for sulfonamide-based programs .

Quote Request

Request a Quote for N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.